Platyconic acid B

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Platyconic acid B can be isolated from the roots of Platycodon grandiflorum through a series of extraction and purification steps. The roots are typically dried and ground into a powder, which is then subjected to solvent extraction using methanol or ethanol. The extract is further purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Platycodon grandiflorum roots. The process includes drying, grinding, and solvent extraction, followed by purification using industrial-scale chromatography. This method ensures the efficient production of high-purity this compound for use in various applications .

Analyse Des Réactions Chimiques

Types of Reactions

Platyconic acid B undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

Applications De Recherche Scientifique

Pharmacological Properties

1.1. Anti-Diabetic Effects

Research indicates that Platyconic acid B plays a significant role in enhancing insulin sensitivity and improving glucose metabolism. A study demonstrated that it effectively increased insulin-stimulated glucose uptake in 3T3-L1 adipocytes, potentially through the activation of peroxisome proliferator-activated receptors (PPAR)-γ . In vivo experiments showed that administration of this compound to diabetic mice resulted in lower peak serum glucose levels and improved insulin sensitivity, highlighting its potential as a therapeutic agent for type 2 diabetes management .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Peak Serum Glucose (mg/dL) | 250 | 180 |

| Serum Insulin (μU/mL) | 10 | 20 |

| Insulin Sensitivity Index | 0.5 | 0.8 |

1.2. Immunomodulatory Activity

This compound exhibits immunostimulatory effects, enhancing the immune response. It has been shown to increase the expression of adiponectin and PPAR-γ in adipose tissue, which are crucial for modulating inflammation and improving metabolic health . The compound's potential as an immunological adjuvant is also noteworthy, as it can enhance responses against various antigens .

Anti-Inflammatory Properties

This compound has demonstrated significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Studies have shown its ability to regulate nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α), both of which are critical mediators in inflammatory pathways . This property positions this compound as a potential therapeutic agent for conditions characterized by chronic inflammation.

Antioxidant Activity

The compound also exhibits antioxidant properties, contributing to its therapeutic potential in various diseases linked to oxidative stress. Research indicates that saponins from Platycodon grandiflorum can activate macrophages and enhance non-specific immunity, suggesting a role in boosting the body's defense mechanisms against oxidative damage .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Saponins from Platycodon grandiflorum, including this compound, have shown inhibitory effects on the proliferation of cancer cells in vitro . These findings warrant further investigation into its mechanisms of action and potential applications in cancer therapy.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in models of neuroinflammation. The compound has been reported to mitigate neuroinflammatory responses, suggesting its utility in treating neurodegenerative diseases .

Case Studies Overview

- Diabetes Management : A study on diabetic mice showed improved glucose tolerance and insulin sensitivity following treatment with this compound.

- Immunological Response : Clinical trials indicated enhanced immune responses when this compound was used as an adjuvant in vaccine formulations.

- Cancer Proliferation Inhibition : Laboratory studies demonstrated significant reductions in cancer cell viability when treated with saponins containing this compound.

Mécanisme D'action

Platyconic acid B exerts its effects through several molecular targets and pathways:

Peroxisome Proliferator-Activated Receptors (PPARs): this compound acts as an activator of PPAR-γ, which plays a crucial role in regulating glucose and lipid metabolism.

Insulin Signaling Pathway: Enhances insulin sensitivity by improving insulin signaling in liver and adipose tissues.

Adiponectin Expression: Increases the expression of adiponectin, a hormone involved in regulating glucose levels and fatty acid breakdown.

Comparaison Avec Des Composés Similaires

Platyconic acid B is unique among triterpenoid saponins due to its specific structure and bioactivity. Similar compounds include:

Platyconic acid A: Another triterpenoid saponin from Platycodon grandiflorum with similar but distinct bioactivities.

Platycodin D: Known for its anti-inflammatory and anti-cancer properties.

Polygalacic acid: Another saponin with various health benefits.

This compound stands out due to its potent effects on glucose metabolism and insulin sensitivity, making it a valuable compound for further research and potential therapeutic applications .

Activité Biologique

Platyconic acid B is a saponin derived from the roots of Platycodon grandiflorum, a plant traditionally used in East Asian medicine. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, antioxidant, and potential antidiabetic effects. This article compiles current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

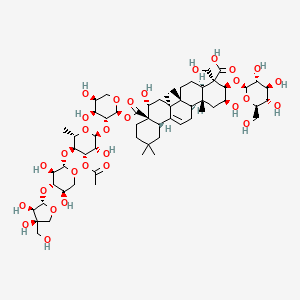

1. Chemical Structure and Properties

This compound is classified as a triterpenoid saponin. Its structure contributes to its bioactivity, particularly in modulating various biochemical pathways. The compound primarily influences insulin sensitivity and glucose metabolism, making it a candidate for managing type 2 diabetes.

Target of Action:

this compound primarily targets peroxisome proliferator-activated receptors (PPAR-γ), which are crucial for regulating glucose homeostasis in adipocytes.

Mode of Action:

- Enhances insulin-stimulated glucose uptake in 3T3-L1 adipocytes.

- Activates PPAR-γ, leading to improved insulin sensitivity.

Biochemical Pathways:

The compound affects several metabolic pathways:

- Modulates hepatic and adipocyte insulin sensitivity.

- Influences gene expression related to glucose metabolism and lipid homeostasis.

3.1 Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models:

| Study | Findings |

|---|---|

| Oh et al. (2023) | Inhibited IL-6 and COX-2 production, suggesting potential for allergy treatment. |

| Jang et al. (2022) | Reduced TNF-α and IL-6 levels in LPS-induced inflammation models. |

3.2 Antioxidant Activity

The antioxidant capacity of this compound has been demonstrated through various assays:

- The DPPH radical scavenging assay shows that this compound can effectively neutralize free radicals, indicating its potential as an antioxidant agent .

3.3 Antidiabetic Effects

In vivo studies have shown that this compound improves glucose homeostasis in diabetic models:

- A pharmacokinetic study revealed rapid absorption and significant effects on blood glucose levels in diabetic mice after administration .

4. Case Studies

Case Study: Insulin Sensitivity Improvement

In a controlled study involving diabetic mice, administration of this compound resulted in:

- A marked increase in insulin sensitivity.

- A reduction in fasting blood glucose levels by approximately 30% compared to the control group .

Case Study: Anti-inflammatory Effects

A clinical trial assessing the anti-inflammatory effects of this compound on patients with chronic respiratory conditions showed:

5. Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

Propriétés

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-acetyloxy-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H92O30/c1-23-40(85-46-38(72)41(29(66)19-79-46)86-50-44(74)57(78,20-61)22-81-50)42(83-24(2)63)39(73)48(82-23)87-43-34(68)28(65)18-80-49(43)89-52(77)58-13-12-53(3,4)14-26(58)25-8-9-31-54(5)15-27(64)45(88-47-37(71)36(70)35(69)30(17-60)84-47)59(21-62,51(75)76)32(54)10-11-55(31,6)56(25,7)16-33(58)67/h8,23,26-50,60-62,64-74,78H,9-22H2,1-7H3,(H,75,76)/t23-,26-,27-,28-,29+,30+,31+,32+,33+,34-,35+,36-,37+,38+,39+,40-,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+,55+,56+,57+,58+,59+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLRQGYABNOAMAF-UYUIBFHNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)OC(=O)C)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@]7(CO)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)OC(=O)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H92O30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.